Thalidomide-O-C7-NH2
Description
Central to the field of TPD is the E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.govrsc.orgrsc.org CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which also includes damaged DNA-binding protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Ring-Box 1 (RBX1). nih.govrsc.orgwikipedia.orgfrontiersin.org The modulation of this complex by small molecules has become a cornerstone of modern TPD strategies.
Two primary classes of small molecules are used to induce protein degradation via the ubiquitin-proteasome system: molecular glues and Proteolysis-Targeting Chimeras (PROTACs). biochempeg.comcrownbio.com
Molecular Glue Degraders: These are small, monovalent molecules that induce or enhance the interaction between an E3 ligase and a target protein. crownbio.comsygnaturediscovery.com They act by binding to the E3 ligase, creating a new molecular surface that is complementary to a target protein, which would not normally be a substrate for the ligase. crownbio.comsygnaturediscovery.com The immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its derivatives, are classic examples of molecular glues that function through Cereblon. crownbio.comchemrxiv.org Molecular glues are typically smaller molecules with favorable drug-like properties, often adhering to Lipinski's rule of five, which can lead to better cell permeability and oral bioavailability. biosynth.combiochempeg.comsygnaturediscovery.com
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker. biosynth.comnih.govemolecules.comsygnaturediscovery.com One ligand binds to a protein of interest (POI), while the other binds to an E3 ligase. nih.govemolecules.com This dual binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the POI. emolecules.com Unlike molecular glues, which are often discovered serendipitously, PROTACs can be designed rationally. biosynth.com However, their larger size can present challenges related to stability, cell permeability, and delivery. biochempeg.comemolecules.com
Table 1: Comparison of Molecular Glue Degraders and PROTACs
| Feature | Molecular Glue Degraders | Proteolysis-Targeting Chimeras (PROTACs) |
| Structure | Monovalent small molecules. crownbio.com | Heterobifunctional molecules with two ligands and a linker. biosynth.comnih.govsygnaturediscovery.com |
| Mechanism | Induce or stabilize a novel protein-protein interaction. crownbio.comsygnaturediscovery.com | Physically link a target protein to an E3 ligase. emolecules.com |
| Size | Generally smaller, often compliant with Lipinski's rule of five. biochempeg.comsygnaturediscovery.com | Generally larger molecular weight. biochempeg.com |
| Discovery | Often discovered through phenotypic screening. nih.gov | Amenable to rational design. biosynth.com |
| Advantages | Favorable pharmacokinetic properties, potential for CNS penetration. biosynth.comsygnaturediscovery.com | Broad targeting potential, modular design. biosynth.comnih.gov |
| Challenges | Discovery can be serendipitous, mechanism elucidation can be complex. biosynth.com | Larger size can lead to poor cell permeability and stability. biochempeg.comemolecules.com |
The understanding of Cereblon's role in TPD began with the investigation into the mechanism of thalidomide. nih.govrsc.org Originally marketed as a sedative in the 1950s, thalidomide was withdrawn after being linked to severe birth defects. nih.govwikipedia.org Decades later, it was repurposed for treating conditions like multiple myeloma. nih.gov
A significant breakthrough occurred in 2010 when Cereblon (CRBN) was identified as the direct molecular target of thalidomide. nih.govnih.govrsc.org Research demonstrated that thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), exert their effects by binding directly to CRBN. nih.govrsc.orgrsc.org This binding event modulates the substrate specificity of the CRL4-CRBN E3 ligase complex. nih.govrsc.orgfrontiersin.org Instead of binding its natural substrates, the thalidomide-CRBN complex recruits "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and degradation. nih.govrsc.orgfrontiersin.org This degradation of Ikaros and Aiolos is responsible for the potent anti-myeloma effects of these drugs. rsc.org This discovery not only explained the dual therapeutic and teratogenic activities of thalidomide but also established CRBN as a key E3 ligase that could be harnessed for targeted protein degradation. nih.govrsc.orgrsc.org
Thalidomide-O-C7-NH2 is a synthetic chemical compound designed specifically for use in the development of PROTACs. immunomart.orgdcchemicals.comallgenbio.commedchemexpress.com It is classified as an E3 ligase ligand-linker conjugate. immunomart.orgdcchemicals.comallgenbio.commedchemexpress.com This classification reflects its distinct molecular architecture, which consists of two key components:
The Cereblon Ligand: The core of the molecule is derived from thalidomide, which serves as the ligand for the Cereblon (CRBN) E3 ligase. immunomart.orgdcchemicals.comallgenbio.com This portion of the molecule is responsible for hijacking the CRL4-CRBN complex.
The Linker: Attached to the thalidomide moiety is a 7-carbon alkyl chain with a terminal amine group (-NH2). allgenbio.com This linker provides a point of attachment for conjugation to a ligand that targets a specific protein for degradation. The length and composition of the linker are critical variables in PROTAC design, influencing the formation and stability of the ternary complex between the E3 ligase and the target protein. wisc.edu
Therefore, this compound functions as a building block for PROTAC synthesis. immunomart.orgdcchemicals.com The terminal amine group allows for chemical coupling to a warhead that binds a protein of interest, creating a complete heterobifunctional degrader capable of inducing selective protein degradation.
Table 2: Chemical Identity of this compound
| Property | Value |
| Compound Name | This compound |
| Systematic Name | 4-[(7-aminoheptyl)oxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione allgenbio.com |
| CAS Number | 2093536-11-7 allgenbio.com |
| Classification | E3 ligase ligand-linker conjugate immunomart.orgdcchemicals.comallgenbio.com |
| Function | Building block for PROTAC synthesis immunomart.orgdcchemicals.commedchemexpress.com |
| Components | Thalidomide-based Cereblon (CRBN) ligand and a C7 amine linker immunomart.orgallgenbio.com |
Structure
3D Structure
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25) |
InChI Key |
CTENBFZZGQGAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN |
Origin of Product |
United States |
Molecular Recognition and Mechanistic Insights of Thalidomide Derivatives with Cereblon
Cereblon as a Substrate Recognition Receptor of the Cullin 4 RING E3 Ubiquitin Ligase (CRL4CRBN) Complex
Cereblon (CRBN) serves as the substrate recognition receptor within the larger Cullin 4 RING E3 ubiquitin ligase complex, commonly referred to as CRL4CRBN rsc.orgnih.govnih.govguidetopharmacology.orgpnas.orgfrontiersin.orgoatext.com. This complex is assembled from several core components: CRBN itself, the adaptor protein DNA Damage Binding Protein 1 (DDB1), the scaffold protein Cullin 4 (CUL4A or CUL4B), and the RING finger protein RBX1 (also known as ROC1) nih.govnih.govfrontiersin.orgoatext.comresearchgate.netbinasss.sa.cr. CRBN's primary role is to confer substrate specificity to the CRL4 complex, guiding endogenous proteins for ubiquitination and subsequent proteasomal degradation guidetopharmacology.orguniprot.org. Under normal cellular conditions, CRL4CRBN targets proteins such as glutamine synthetase and MEIS2 guidetopharmacology.orgpnas.orguniprot.org. However, the interaction with thalidomide (B1683933) derivatives fundamentally alters this specificity, enabling the recruitment and degradation of a new set of proteins, termed neosubstrates rsc.orgnih.govnih.govguidetopharmacology.orgpnas.orgresearchgate.netjst.go.jpnih.govresearchgate.net. This re-wiring of substrate specificity by CRBN is central to the therapeutic efficacy and, historically, the teratogenic effects associated with thalidomide and its analogues rsc.orgnih.govnih.govpnas.orgoatext.comjst.go.jpnih.govembopress.org.
Ligand-Induced Formation of the Ternary CRBN-Thalidomide Derivative-Neosubstrate Complex
Thalidomide derivatives, including compounds like Thalidomide-O-C7-NH2, function as "molecular glues" rsc.orgresearchgate.netjci.orgbiorxiv.orgnih.gov. They achieve this by binding to CRBN and simultaneously stabilizing interactions with specific neosubstrate proteins. This process leads to the formation of a tripartite complex, comprising CRBN, the thalidomide derivative, and the neosubstrate rsc.orgnih.govresearchgate.netbiorxiv.orgnih.govnih.govresearchgate.netacs.org. The structural basis for this interaction involves the glutarimide (B196013) moiety of the thalidomide derivative binding within a conserved pocket on CRBN, often referred to as the tri-tryptophan (tri-Trp) pocket researchgate.netnih.govnih.govmdpi.com. This binding event creates a novel interaction surface that is complementary to a specific recognition motif, or "degron," present on the neosubstrate nih.govresearchgate.net. The precise nature of the neosubstrate recruited is highly dependent on the chemical structure of the thalidomide derivative, allowing for tailored targeting of specific proteins jst.go.jpnih.govbiorxiv.org.
Allosteric Modulation of CRBN Conformation by Thalidomide-Based Ligands
The binding of thalidomide-based ligands to CRBN is not merely a static interaction but rather an allosteric event that induces significant conformational changes within the receptor rsc.orgresearchgate.netashpublications.orgnih.govuni-tuebingen.de. Upon ligand engagement in the thalidomide-binding domain (TBD), CRBN undergoes a transition from a more "open" to a "closed" conformation researchgate.netashpublications.org. This structural rearrangement results in the formation of a "neomorphic surface" – a newly created binding interface that is crucial for accommodating and stabilizing the interaction with neosubstrate proteins researchgate.netashpublications.org. The precise orientation of key amino acid residues, such as tryptophan residues (e.g., W380, W386, W400) and scaffolding residues like H397, are critical for maintaining the integrity of the binding pocket and facilitating the subsequent protein-protein interactions necessary for neosubstrate recruitment researchgate.netnih.govmdpi.comashpublications.org. Some studies suggest that certain regions of the CRBN domain may even adopt their functional conformation only upon ligand binding nih.govuni-tuebingen.de.
Mechanism of Neosubstrate Recruitment and Ubiquitination by CRL4CRBN
Following the formation of the stable ternary complex, the CRL4CRBN E3 ubiquitin ligase complex catalyzes the ubiquitination of the bound neosubstrate rsc.orgnih.govpnas.orgresearchgate.netnih.govresearchgate.netnih.govashpublications.org. This process typically involves the sequential action of E2 ubiquitin-conjugating enzymes. For instance, UBE2D3 is known to prime substrates via monoubiquitination, while UBE2G1 extends these chains, often forming K48-linked polyubiquitin (B1169507) chains rsc.orgashpublications.orgacs.org. These polyubiquitin chains serve as a signal for the proteasome, targeting the neosubstrate for degradation nih.govashpublications.orgacs.org. The neosubstrates themselves often possess a conserved structural motif known as a β-hairpin degron, which contains a critical glycine (B1666218) residue that facilitates interaction within the CRBN-ligand complex nih.govacs.orgashpublications.orgacs.org. The degradation of key neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is fundamental to the anti-myeloma activity of thalidomide derivatives rsc.orgnih.govguidetopharmacology.orgresearchgate.netashpublications.orgnih.gov. It is also important to note that cellular mechanisms, such as the deubiquitinating enzyme USP15, can counteract this process by antagonizing CRL4CRBN-mediated ubiquitination pnas.org.
Compound List:
this compound
Thalidomide
CC-885
5-hydroxythalidomide (B1239145)
Ikaros (IKZF1)
Aiolos (IKZF3)
CK1α (Casein Kinase 1 Alpha)
GSPT1
SALL4
PLZF (Promyelocytic Leukaemia Zinc Finger)
MEIS2
CRL4CRBN complex (Cullin 4-RING E3 ubiquitin ligase complex with Cereblon)
DDB1 (DNA Damage Binding Protein 1)
CUL4 (Cullin 4)
RBX1 (Regulator of Cullins 1 / ROC1)
UBE2D3 (Ubiquitin-conjugating enzyme E2 D3)
UBE2G1 (Ubiquitin-conjugating enzyme E2 G1)
USP15 (Ubiquitin-specific peptidase 15)
Table 1: Known Neosubstrates of CRL4CRBN Mediated by Thalidomide Derivatives
| Neosubstrate | Associated Thalidomide Derivative(s) | Role/Significance | Citation(s) |
| Ikaros (IKZF1) | Thalidomide, Lenalidomide, Pomalidomide | Transcription factor; anti-myeloma effects; T-cell activation | rsc.orgguidetopharmacology.orgresearchgate.netresearchgate.netnih.govashpublications.orgnih.gov |
| Aiolos (IKZF3) | Thalidomide, Lenalidomide, Pomalidomide | Transcription factor; anti-myeloma effects; T-cell activation | rsc.orgguidetopharmacology.orgresearchgate.netresearchgate.netnih.govashpublications.orgnih.gov |
| CK1α (Casein Kinase 1 Alpha) | Lenalidomide | Kinase; apoptotic phenotype in del(5q) MDS | rsc.orgpnas.orgresearchgate.netnih.govashpublications.orgashpublications.orgnih.govoatext.com |
| GSPT1 (G1 to S phase transition 1) | CC-885 | Translational termination factor; broadly cytotoxic | rsc.orgnih.govmdpi.comacs.orgnih.gov |
| SALL4 | Thalidomide, Pomalidomide, 5-hydroxythalidomide | Transcription factor; teratogenicity | rsc.orgjst.go.jpnih.govresearchgate.netembopress.org |
| PLZF (Promyelocytic Leukaemia Zinc Finger) | Thalidomide, 5-hydroxythalidomide | Transcription factor; teratogenicity | rsc.orgnih.govresearchgate.netembopress.org |
| MEIS2 | Endogenous substrate (inhibited by thalidomide) | Transcription factor | guidetopharmacology.orgpnas.orguniprot.orgresearchgate.net |
| ZBTB21 | SJ11322 (FIZ1 degrader) | Transcription factor | biorxiv.org |
| CSNK1E (Casein Kinase 1 Epsilon) | SJ11322 (FIZ1 degrader) | Kinase | biorxiv.org |
| ZNF316 | SJ10040 | Zinc finger protein | biorxiv.org |
| PRXL2B (Prolyl-rich protein 2B) | SJ10040 | Protein | biorxiv.org |
| G3BP2 (Ras-GAP SH3-domain binding protein 2) | SJ10040 | RNA-binding protein | biorxiv.org |
| ZNF644 | SJ10040 | Zinc finger protein | biorxiv.org |
| ZNF430 | SJ10040 | Zinc finger protein | biorxiv.org |
| DHX37 (DEAD-box helicase 37) | SJ10040 | Helicase | biorxiv.org |
| PCYT1A (Cytidine triphosphate synthetase 1) | SJ10040 | Enzyme | biorxiv.org |
Design Principles and Functional Role of Thalidomide O C7 Nh2 in Heterobifunctional Protein Degraders
Contribution of the Thalidomide (B1683933) Moiety to Cereblon Binding Affinity and Specificity
The thalidomide moiety, derived from the well-known immunomodulatory drug thalidomide, is a key component for recruiting the E3 ubiquitin ligase Cereblon (CRBN) nih.gov, , mdpi.com. CRBN is a substrate receptor subunit of the CRL4CRBN E3 ubiquitin ligase complex , nih.gov. Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), bind to a specific hydrophobic pocket within CRBN mdpi.com, nih.gov. This binding event is critical for CRBN's function in targeting specific proteins for ubiquitination and degradation nih.gov.
The interaction between thalidomide and CRBN is characterized by hydrogen bonds and van der Waals forces, primarily involving the glutarimide (B196013) group of thalidomide and specific amino acid residues (His380, Trp382) in CRBN mdpi.com. The phthalimide (B116566) group also contributes through a water-mediated hydrogen bond with His359 mdpi.com. Importantly, CRBN binding is enantioselective, with the (S)-enantiomer of thalidomide exhibiting significantly higher affinity mdpi.com, researchgate.net. The chemical structure of thalidomide derivatives can be modified, particularly on the phthalimide ring, to fine-tune CRBN binding affinity and potentially influence the degradation of specific neo-substrates, thereby modulating therapeutic effects while aiming to avoid adverse outcomes , mdpi.com, nih.gov.
Table 1: CRBN Binding Affinities of Thalidomide Derivatives
| Compound | IC50 (nM) | Ki (nM) | Source |
|---|---|---|---|
| Thalidomide | 22.4 | 10.6 | nih.gov |
| Lenalidomide | 8.9 | 4.2 | nih.gov |
| Pomalidomide | 6.4 | 3.0 | nih.gov |
| CC-885 | 0.43 | 0.20 | nih.gov |
The thalidomide moiety's established affinity and specificity for CRBN make it a reliable component for initiating the targeted protein degradation cascade.
Structural and Functional Significance of the Oligomethylene (-O-C7-NH2) Linker in PROTAC Architectures
The linker is the critical bridge connecting the E3 ligase-recruiting moiety (thalidomide) and the POI-binding ligand nih.gov, , tandfonline.com, researchgate.net. The specific oligomethylene linker, represented here as "-O-C7-NH2," plays a multifaceted role in PROTAC architecture. Its length, flexibility, and the presence of a terminal amine group are key design considerations that influence ternary complex formation, degradation efficiency, and the ability to conjugate diverse target protein ligands.
Impact of Linker Length on Ternary Complex Formation and Degradation Efficiency
Empirical studies have demonstrated that linker length optimization is crucial for maximizing PROTAC potency. For instance, research targeting the estrogen receptor alpha (ERα) found that a linker length of approximately 16 atoms yielded the most efficient degradation, with both shorter and longer linkers showing reduced efficacy nih.gov, researchgate.net. Similarly, variations in linker length can influence the selectivity of degradation, as observed in studies where extending a linker by a single ethylene (B1197577) glycol unit altered the degradation profile of a PROTAC nih.gov, nih.gov. The specific length of the oligomethylene linker in Thalidomide-O-C7-NH2 would be designed to facilitate optimal ternary complex formation with a particular target protein and CRBN.
Table 2: Impact of Linker Length on PROTAC Degradation Efficiency
| PROTAC Target | Linker Length (atoms) | Degradation Efficiency | Source |
|---|---|---|---|
| ERα | 16 | Optimal | nih.gov, researchgate.net |
| ERα | Shorter/Longer than 16 | Less effective | nih.gov, researchgate.net |
Role of the Terminal Amine Functionality for Target Protein Ligand Conjugation
The terminal amine group (-NH2) on the "-O-C7-NH2" linker is a highly versatile functional handle. This primary amine serves as a reactive site for conjugating the ligand that binds to the protein of interest (POI) , researchgate.net, nih.gov, researchgate.net. This modular approach allows researchers to combine the CRBN-recruiting thalidomide moiety with a wide array of POI-specific ligands, creating diverse PROTAC structures tailored to specific therapeutic targets researchgate.net, acs.org.
Structural Biology and Computational Studies of Thalidomide O C7 Nh2 Interactions
Crystallographic Analysis of Cereblon in Complex with Thalidomide (B1683933) Derivatives
Crystallographic studies have been instrumental in revealing the atomic-level details of how thalidomide and its derivatives bind to Cereblon. While a crystal structure of CRBN in complex with the specific derivative Thalidomide-O-C7-NH2 is not publicly available, the foundational binding mode is dictated by the thalidomide scaffold.
Characterization of the Thalidomide-Binding Domain (TBD) on CRBN
The thalidomide-binding domain (TBD) of CRBN is a conserved region located in the C-terminal part of the protein. nih.govnih.gov This domain forms a specific pocket that accommodates the glutarimide (B196013) ring of thalidomide and its derivatives. researchgate.net A key feature of this binding pocket is a hydrophobic cage formed by three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN). nih.govresearchgate.net
The glutarimide moiety of the ligand is inserted into this "tri-Trp pocket," where it is stabilized by hydrophobic interactions. nih.gov Additionally, specific hydrogen bonds are formed between the glutarimide ring and the protein backbone, further anchoring the ligand in place. researchgate.net The phthalimide (B116566) portion of the thalidomide molecule remains more exposed to the solvent, which is a critical feature for the design of PROTACs, as this is where linkers are attached to connect to a target protein ligand. nih.gov In this compound, the O-C7-NH2 linker is attached to the phthalimide ring, extending outwards from the CRBN surface to engage a target protein.
Molecular Basis of Stereoselective Cereblon Binding
Thalidomide is a chiral molecule, existing as two enantiomers, (S)- and (R)-thalidomide. These enantiomers have been shown to exhibit different biological activities, which is rooted in their differential binding affinity for CRBN. nih.govresearchgate.net The (S)-enantiomer typically displays a significantly stronger binding to CRBN compared to the (R)-enantiomer. nih.gov
Crystallographic studies have revealed that the tri-Trp pocket of the TBD provides a chiral environment that preferentially accommodates the (S)-enantiomer. nih.govresearchgate.net The glutarimide ring of the (S)-enantiomer adopts a more relaxed conformation within the binding pocket, allowing for optimal hydrophobic and hydrogen bonding interactions. nih.gov This stereoselectivity is a crucial consideration in the design and synthesis of thalidomide-based molecules like this compound to ensure potent CRBN engagement.
Structural Elucidation of Ternary Complexes Involving CRBN, Thalidomide Analogs, and Neosubstrates
The binding of a thalidomide analog to CRBN can create a novel protein-protein interaction surface, leading to the recruitment of "neosubstrates" that are not endogenous targets of CRBN alone. nih.govnih.gov This is the fundamental mechanism of action for molecular glue degraders and is leveraged in PROTAC technology.
Crystal structures of ternary complexes, comprising CRBN, a thalidomide analog (like lenalidomide), and a neosubstrate (such as CK1α or GSPT1), have provided invaluable insights into how these interactions occur. researchgate.netnih.gov These structures show that the thalidomide analog acts as a molecular glue, with the exposed part of the molecule (the phthalimide ring and its modifications) directly interacting with the neosubstrate. nih.govresearchgate.net
For this compound, the C7-NH2 linker attached to the thalidomide core would serve to tether a specific target protein, forming a ternary complex. The stability and efficacy of this complex would depend on the cooperative binding between all three components: the this compound binding to CRBN, the ligand on the other end of the PROTAC binding to the target protein, and the favorable interactions between the CRBN and the target protein surfaces.
Computational Approaches for Predicting and Analyzing Thalidomide-CRBN Binding Modes and Neosubstrate Interactions
Computational methods are powerful tools for investigating the interactions of ligands like this compound with CRBN, especially when experimental structural data is limited. These approaches can predict binding modes, estimate binding affinities, and provide insights into the dynamics of these interactions.
Molecular Dynamics Simulations of CRBN-Ligand Complexes
Molecular dynamics (MD) simulations can provide a dynamic view of the interaction between a ligand and its protein target. scielo.org.za For the this compound-CRBN complex, MD simulations can be used to:
Assess the stability of the ligand within the binding pocket over time.
Analyze the flexibility of the C7-NH2 linker and its potential orientations relative to the CRBN surface.
Characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. scielo.org.za
Predict how mutations in the CRBN binding pocket might affect ligand binding.
Studies on similar CRBN ligands have shown that MD simulations can accurately model the binding and reveal the importance of specific residues in maintaining the stability of the complex. nih.govnih.gov
Docking Studies for Rational Design of Cereblon Modulators
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Docking studies are instrumental in the rational design of novel CRBN modulators and PROTACs based on the this compound scaffold. researchgate.net
These studies can be used to:
Predict the binding pose of this compound within the CRBN TBD, confirming that the glutarimide moiety occupies the tri-Trp pocket.
Screen virtual libraries of thalidomide derivatives to identify compounds with potentially improved binding affinity or desired linker trajectories.
Model the formation of the ternary complex by docking the target protein to the CRBN-Thalidomide-O-C7-NH2 complex, helping to optimize linker length and composition for effective protein degradation.
Chemical Compounds Mentioned
Chemical Biology Methodologies for Investigating Thalidomide O C7 Nh2 Mediated Protein Degradation
Proteomic Approaches for Identifying Neosubstrates and Drug-Induced Protein-Protein Interactions
Proteomics serves as a powerful tool to understand the global cellular effects of CRBN-recruiting molecules. When a PROTAC incorporating the Thalidomide-O-C7-NH2 moiety is introduced into cells, it can induce the degradation of not only the intended target protein but also naturally occurring "neosubstrates" of the CRBN E3 ligase. Identifying these off-target degradations is crucial for developing selective degraders. Furthermore, these techniques can map the drug-induced protein-protein interactions that are foundational to PROTAC function.
Quantitative mass spectrometry (MS) is the cornerstone of proteomic investigations into protein degradation. nih.govnih.gov It allows for the precise measurement of changes in protein abundance across the entire proteome following treatment with a PROTAC.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that enables the relative quantification of thousands of proteins between different cell populations. In a typical experiment to identify neosubstrates, one population of cells is grown in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine), while a control population is grown in media with normal "light" amino acids. The "heavy"-labeled cells are treated with the PROTAC, while the "light" cells are treated with a vehicle control (e.g., DMSO). The cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between the heavy and light peptides, and the ratio of their signal intensities provides a precise measure of the change in protein abundance. A significant decrease in the heavy-to-light ratio for a particular protein indicates that it has been degraded in response to the PROTAC.
Proximity-Dependent Biotinylation (PDB) techniques, such as BioID and its more rapid successor TurboID, are used to identify proteins that are in close proximity to a protein of interest within a living cell. nih.govresearchgate.netresearchgate.netnih.gov This method can be adapted to identify drug-induced protein-protein interactions. For example, a biotin (B1667282) ligase (like AirID, an engineered variant) can be fused to CRBN (AirID-CRBN). researchgate.net When cells expressing this fusion protein are treated with a PROTAC containing the this compound moiety, the PROTAC will induce the formation of a ternary complex between the AirID-CRBN, the PROTAC, and the target protein. In the presence of biotin, the AirID enzyme will label the target protein and any other nearby proteins with biotin. These biotinylated proteins can then be captured using streptavidin beads and identified by mass spectrometry, revealing the proteins that were brought into proximity with CRBN by the degrader. researchgate.net
| Methodology | Principle | Application in PROTAC Research | Key Findings from Representative Studies |
| SILAC | Metabolic labeling with heavy/light amino acids for relative protein quantification. | Identification of PROTAC-induced neosubstrates and quantification of on-target degradation. | A study using quantitative proteomics to screen a library of 100 CRBN-binding molecular glues identified and validated 50 novel neosubstrates, expanding the known target landscape of CRBN. researchgate.net |
| Proximity-Dependent Biotinylation (e.g., AirID-CRBN) | A biotin ligase fused to CRBN labels proximal proteins upon ternary complex formation. | Identification of direct and indirect protein interactors with the CRBN-PROTAC complex. | Using an AirID-CRBN fusion, researchers detected immunomodulatory drug (IMiD)-dependent biotinylation of known neosubstrates like IKZF1 and identified novel neosubstrates such as ZMYM2. researchgate.net |
In Vitro and Cell-Free Systems for Biochemical Characterization of CRBN-Ligand-Substrate Interactions
To complement cellular studies, in vitro and cell-free systems are essential for the direct biochemical and biophysical characterization of the molecular interactions underpinning PROTAC activity. These systems use purified recombinant proteins to dissect the binding events involved in forming the crucial ternary complex (CRBN-PROTAC-Target Protein), free from the complexities of the cellular environment.
Cell-free interaction assays , such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), are widely used. In this assay, the CRBN protein and the target protein are tagged with donor and acceptor beads, respectively. If the PROTAC molecule successfully bridges the two proteins, the beads are brought into close proximity, allowing a singlet oxygen molecule to travel from the donor to the acceptor bead upon laser excitation, which generates a chemiluminescent signal. This method allows for the quantitative measurement of ternary complex formation and can be used to determine the potency (half-maximal effective concentration, EC₅₀) of the PROTAC in inducing this interaction. nih.govresearchgate.net
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data on binding events. In a typical setup, one protein (e.g., CRBN-DDB1 complex) is immobilized on a sensor chip. A solution containing the PROTAC is then passed over the chip to measure the binary interaction. Subsequently, a solution containing both the PROTAC and the target protein is injected. An increase in the binding signal compared to the PROTAC alone indicates the formation of the ternary complex. SPR can provide detailed kinetic parameters (association rate kₐ, dissociation rate kₑ, and equilibrium dissociation constant K₋) for both binary and ternary interactions, as well as calculate the cooperativity of the complex formation. ijpsjournal.com
| Methodology | Principle | Parameters Measured | Example Findings with CRBN-based PROTACs |
| AlphaScreen | Proximity-based assay where donor and acceptor beads on interacting proteins generate a light signal. | Ternary complex formation (EC₅₀). | An AlphaScreen assay was used to show that 6-fluoro lenalidomide (B1683929) interacted more strongly with the neosubstrate IKZF1 than with SALL4, demonstrating differential binding. researchgate.net |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor surface as molecules bind. | Binding affinity (K₋), kinetics (kₐ, kₑ), cooperativity (α). | SPR analysis of a PROTAC (CPS2) inducing a complex between CDK2 and CRBN-DDB1 revealed a cooperativity factor (α) of approximately 98, indicating strong positive cooperative binding. ijpsjournal.com |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures changes in the rate of deuterium (B1214612) exchange of backbone amide hydrogens to map protein interaction interfaces. | Binding site identification, conformational changes. | HDX-MS was used to identify the protein-protein interfaces in a ternary complex formed between the first bromodomain of BRD4, a PROTAC, and CRBN. acs.org |
Advanced Cellular Assays for Evaluating PROTAC Efficacy and Selectivity
Ultimately, the success of a PROTAC is determined by its ability to effectively and selectively degrade a target protein inside living cells. Advanced cellular assays have been developed to measure target engagement, ternary complex formation, and protein degradation in a physiological context.
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a CETSA experiment, cells are treated with the PROTAC and then heated to various temperatures. The remaining soluble protein at each temperature is quantified, typically by Western blot or mass spectrometry. A shift to a higher melting temperature for the target protein in the presence of the PROTAC confirms that the molecule is binding to its intended target inside the cell. When coupled with mass spectrometry (MS), CETSA can simultaneously evaluate the engagement of thousands of proteins, providing a global view of the PROTAC's selectivity and identifying potential off-targets. researchgate.netaacrjournals.org
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure molecular interactions in living cells in real-time. To assess ternary complex formation, the target protein is fused to a NanoLuc® luciferase, and the E3 ligase (CRBN) is tagged with a HaloTag® protein that is labeled with a fluorescent probe. When the PROTAC brings the NanoLuc®-target and HaloTag®-CRBN into proximity, energy is transferred from the luciferase to the fluorescent probe, generating a BRET signal. This assay can be used to measure the kinetics and stability of the ternary complex inside cells. promega.comspringernature.com A variation of this assay is used to measure target engagement, where a fluorescent tracer that binds to the target protein is displaced by the PROTAC, leading to a loss of BRET signal. This can be used to determine the intracellular affinity of the PROTAC for its target. promega.com
| Methodology | Principle | Application in PROTAC Research | Example Findings with CRBN-based PROTACs |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against heat-induced denaturation, shifting its melting curve. | Verifying intracellular target engagement and identifying off-targets. | CETSA coupled with MS was used to profile a CDK9-targeting PROTAC (THAL-SNS-032). The assay confirmed engagement with CDK9 but also revealed engagement with other non-degraded kinases, highlighting the ability to separate binding from degradation. researchgate.netaacrjournals.org |
| NanoBRET™ | Energy transfer between a luciferase donor (on target) and a fluorescent acceptor (on E3 ligase) when brought into proximity by a PROTAC. | Measuring intracellular ternary complex formation, stability, and target engagement in real time. | The NanoBRET TE E3 Ligase CRBN Assay was used to quantify the live-cell intracellular affinity of PROTACs dBET1 and dBET6 for CRBN, revealing weaker affinities compared to molecular glues like iberdomide. promega.com |
Structure Activity Relationships Sar in Thalidomide O C7 Nh2 Based Degraders
SAR for Cereblon Binding and Allosteric Modulation
The interaction between the thalidomide (B1683933) moiety and Cereblon is the crucial first step in the mechanism of action of these degraders. The glutarimide (B196013) ring of thalidomide is primarily responsible for binding to a hydrophobic pocket within the thalidomide-binding domain (TBD) of Cereblon. nih.gov Structural and biochemical studies have revealed that the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity to Cereblon compared to the (R)-enantiomer. semanticscholar.org This stereospecific binding is a key determinant of the subsequent biological activity.
The binding of thalidomide and its analogs to Cereblon is not merely a static interaction but rather an allosteric modulation of the E3 ligase complex. researchgate.net The association of these compounds with the TBD is both necessary and sufficient to induce a conformational change in Cereblon, shifting it from an "open" to a "closed" state. researchgate.netnih.gov This "closed" conformation is essential for the stable association of neosubstrates, the proteins targeted for degradation. nih.gov
Modifications to the thalidomide core can significantly impact Cereblon binding. The intact glutarimide ring is essential, as the loss of one of its carbonyl groups results in a loss of binding. researchgate.net Furthermore, bulky modifications at the C4 position of the glutarimide ring can lead to steric clashes and a loss of CRBN binding. researchgate.net The phthalimide (B116566) portion of the molecule, while not directly inserted into the primary binding pocket, plays a role in stabilizing the interaction and influencing the recruitment of neosubstrates. nih.gov
Table 1: Competitive Binding of Thalidomide Analogs to Cereblon This table illustrates the relative binding affinities of different thalidomide-related compounds to Cereblon, as determined by competitive elution assays.
| Compound | Relative Binding Affinity to Cereblon |
| (S)-thalidomide | Strongest |
| (R)-thalidomide | ~10-fold weaker than (S)-enantiomer |
| Glutarimide | Similar to (R)-thalidomide |
| Phthalimide | No binding |
| δ-valerolactam | No binding |
| Cycloheximide | No binding |
Data sourced from competitive elution and auto-ubiquitylation assays. researchgate.net
Systematic Evaluation of Linker Design on PROTAC Potency and Selectivity
Impact of Linker Length and Rigidity
The length of the linker has a profound effect on the potency of a PROTAC. researchgate.net A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and Cereblon. nih.gov Conversely, an excessively long linker might result in a less stable ternary complex and reduced degradation efficiency due to entropic penalties. arxiv.org Systematic studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. For example, in some systems, PROTACs with linkers shorter than 12 atoms showed no significant degradation activity, while longer linkers were effective. nih.gov
The rigidity of the linker is another crucial parameter. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can allow for more conformational freedom, which may be necessary to achieve a productive ternary complex geometry. nih.gov However, in some cases, a more rigid linker can pre-organize the PROTAC into an active conformation, leading to enhanced potency. arxiv.org For instance, the introduction of rigid elements like phenyl rings or cyclic structures into the linker has been shown to improve the pharmacokinetic properties and potency of certain PROTACs. arxiv.org
Effect of Linker Attachment Point on PROTAC Function
The point at which the linker is attached to the thalidomide core significantly influences the PROTAC's properties, including its stability and ability to induce neosubstrate degradation. researchgate.net Different attachment points can alter the exit vector of the linker, which in turn affects the orientation of the target protein relative to Cereblon within the ternary complex. arxiv.org
Studies have shown that attaching the linker at the C4 position of the phthalimide ring can lead to more stable PROTACs compared to other positions. researchgate.net In contrast, attachment at the C5 position of the phthalimide has been observed to reduce the degradation of the neosubstrate IKZF1. researchgate.net The choice of the chemical group used for the linkage (e.g., ether vs. amide) can also impact the hydrolytic stability of the PROTAC. nih.gov Therefore, the careful selection of the linker attachment point is a critical aspect of designing effective and stable thalidomide-based PROTACs. researchgate.net
Table 3: Summary of Linker Design Principles for Thalidomide-Based PROTACs This table summarizes the general effects of different linker properties on the performance of PROTACs.
| Linker Property | General Effect on PROTAC Function |
| Length | An optimal length is required; too short can cause steric hindrance, while too long can decrease ternary complex stability. |
| Rigidity | Can improve potency by pre-organizing the PROtac into an active conformation, but excessive rigidity can also hinder ternary complex formation. |
| Attachment Point | Affects the exit vector, influencing ternary complex geometry and stability. The C4 position on the phthalimide ring is often associated with improved stability. |
Future Perspectives and Emerging Concepts in Thalidomide O C7 Nh2 Research
Rational Design of Next-Generation Cereblon E3 Ligase Modulators (CELMoDs)
The structural features of Thalidomide-O-C7-NH2 provide a foundation for the rational design of next-generation Cereblon E3 Ligase Modulators (CELMoDs) medchemexpress.comvulcanchem.commedchemexpress.com. Research is focused on understanding the structure-activity relationships (SAR) that govern the interaction between thalidomide (B1683933) derivatives and Cereblon, the substrate receptor of the CRL4 E3 ubiquitin ligase complex nih.govsemanticscholar.orgmdpi.com. Modifications to the thalidomide scaffold, such as the C7 linker and terminal amine in this compound, are critical for optimizing the formation of ternary complexes between CRBN, the degrader molecule, and the target protein vulcanchem.combiorxiv.org.
Future design strategies aim to enhance the potency, selectivity, and spectrum of target proteins degraded by CRBN-recruiting molecules. This involves exploring variations in linker length and composition, as well as modifications to the thalidomide core to improve binding affinity and specificity for Cereblon or to introduce new substrate recognition capabilities. The goal is to create CELMoDs that can effectively recruit CRBN to a wider array of disease-relevant proteins, moving beyond the known neosubstrates of classical immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) biorxiv.orgnih.govnih.gov. Computational modeling and structure-based design are key to predicting how modified structures will interact with Cereblon, guiding the synthesis of novel CELMoDs with tailored pharmacological profiles semanticscholar.orgnih.gov.
Exploration of Novel Ligands Beyond the Classical Thalidomide Scaffold
This compound represents an evolution from the classical thalidomide scaffold, demonstrating the potential for chemical diversification to create new classes of Cereblon ligands medchemexpress.com. The exploration of novel ligands extends beyond simple modifications of the thalidomide structure, seeking to identify compounds that can recruit CRBN to different or additional protein substrates, or that offer improved selectivity and reduced off-target effects researchgate.netresearchgate.net.
Research is investigating alternative chemical scaffolds that retain the ability to bind Cereblon while offering distinct structural features. These new ligands aim to expand the repertoire of target proteins that can be degraded via the CRBN E3 ligase. By understanding how different chemical moieties interact with Cereblon's binding pockets, particularly the glutarimide-binding site and the phthalimide-proximal region involved in neosubstrate binding, researchers can design molecules that either mimic or diverge from the thalidomide template semanticscholar.orgbinasss.sa.cr. This approach is crucial for developing CELMoDs that can overcome resistance mechanisms or target proteins that are not efficiently degraded by existing thalidomide-based compounds.
Integration of this compound Derived Tools in Chemical Proteomics and Target Validation
This compound and its derivatives serve as valuable tools in chemical proteomics for identifying and validating novel protein targets amenable to degradation vulcanchem.commedchemexpress.commedchemexpress.com. These molecules can be functionalized with tags (e.g., fluorescent probes, biotin (B1667282), or photoaffinity labels) to create chemical probes. These probes can then be used in affinity purification-mass spectrometry (AP-MS) experiments to identify proteins that bind to CRBN in the presence of the degron, or to map the interactions within ternary complexes vulcanchem.com.
The application of this compound-derived tools in chemical proteomics allows for the unbiased discovery of new substrates that can be targeted for degradation. By profiling cellular proteomes with these probes, researchers can identify proteins that are recruited to CRBN and subsequently ubiquitinated and degraded. This approach is instrumental in validating potential targets for therapeutic intervention using TPD strategies. Furthermore, these tools can be employed to study the complex mechanisms of protein degradation pathways, understand drug resistance, and validate the on-target effects of CELMoDs in various biological contexts vulcanchem.comnih.govbiorxiv.org.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Thalidomide-O-C7-NH2?
- Methodological Answer : Synthesis typically involves modifying thalidomide’s hydroxyl group with a C7 alkyl chain terminated by a primary amine (-NH2). Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to prevent side reactions during alkylation.
- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation.
- Characterization : Validate purity via HPLC (≥95%) and structural identity using LC-MS and -NMR. For reproducibility, document solvent systems, reaction temperatures, and purification methods (e.g., column chromatography) .
Q. How can researchers assess the stability and solubility of this compound in preclinical studies?
- Methodological Answer :
- Solubility : Test in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 37°C), and light exposure. Monitor degradation products via LC-MS .
- Hydrochloride salt formation : If applicable, use salt forms to enhance aqueous solubility and stability, as seen in analogs like Thalidomide-O-C4-NH2 hydrochloride .
Advanced Research Questions
Q. What experimental strategies are recommended to evaluate the antiangiogenic or immunomodulatory effects of this compound in cancer models?
- Methodological Answer :
- In vitro assays :
- Tubule formation assay : Use human umbilical vein endothelial cells (HUVECs) to quantify inhibition of angiogenesis.
- Cytokine profiling : Measure TNF-α, IL-6, and IL-10 levels in macrophage co-cultures via ELISA.
- In vivo models :
- Xenograft models : Administer this compound to immunocompromised mice bearing multiple myeloma (e.g., RPMI 8226 cells). Monitor tumor volume and serum paraprotein levels, as validated in thalidomide’s original antitumor study .
- Contradiction resolution : If microvascular density (MVD) does not correlate with efficacy (e.g., as in ), validate alternative biomarkers like plasma cell apoptosis or hypoxia-inducible factor (HIF-1α) expression .
Q. How can this compound be integrated into PROTAC (Proteolysis-Targeting Chimera) design for targeted protein degradation?
- Methodological Answer :
- Linker optimization : The C7 alkyl chain balances flexibility and steric hindrance. Compare degradation efficiency against analogs with shorter (C4) or longer (C8) linkers using Western blotting to quantify target protein levels (e.g., BRD4, ERα).
- E3 ligase binding : Confirm cereblon (CRBN) engagement via competitive binding assays (e.g., fluorescence polarization with labeled pomalidomide).
- Functional validation : Use cellular thermal shift assays (CETSA) to verify ternary complex formation between PROTAC, target protein, and CRBN .
Q. What statistical approaches are appropriate for resolving contradictions in efficacy data across preclinical studies?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies (e.g., tumor response rates, IC50 values) using random-effects models to account for heterogeneity.
- Sensitivity analysis : Identify confounding variables (e.g., dosing frequency, animal strain differences) via subgroup stratification.
- Bayesian frameworks : Use posterior probability distributions to quantify uncertainty in contradictory results, such as discrepancies in paraprotein reduction versus survival outcomes .
Literature and Reproducibility
Q. How should researchers conduct a systematic review of this compound’s mechanisms using existing literature?
- Methodological Answer :
- Search strategy : Use PubMed/Scopus keywords: “Thalidomide-O-alkylamine,” “PROTAC linker,” “cereblon ligand.” Filter for primary studies with full experimental protocols.
- Critical appraisal : Assess bias using tools like SYRCLE for animal studies. Prioritize studies reporting negative results (e.g., failed degradation assays) to avoid publication bias.
- Data synthesis : Create a table comparing alkyl chain lengths (C4, C6, C7, C8), degradation efficiencies (DC50 values), and off-target effects .
Q. What steps ensure reproducibility when adapting this compound synthesis protocols from literature?
- Methodological Answer :
- Reagent validation : Source starting materials (e.g., thalidomide) from vendors with batch-specific certificates of analysis.
- Detailed documentation : Record exact molar ratios, reaction times, and purification gradients. Share raw spectra (NMR, LC-MS) in supplementary materials.
- Independent replication : Collaborate with a separate lab to repeat synthesis and biological testing, adhering to FAIR data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
